molecular formula C21H26N6O11 B12081745 N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine CAS No. 56893-27-7

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine

Cat. No.: B12081745
CAS No.: 56893-27-7
M. Wt: 538.5 g/mol
InChI Key: RNUGJMLUKWAWAI-GHVHKFLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is a modified nucleoside derivative featuring a purine base linked to a tri-O-acetylated ribofuranosyl moiety and an L-threonylcarbamoyl group at the N⁶ position. Its synthesis involves reacting triacetylated adenosine with L-threonine under reflux in anhydrous pyridine, followed by purification via silica gel chromatography . Key characteristics include:

  • Molecular formula: C₁₅H₂₀N₆O₈
  • Molecular weight: 412.36 g/mol
  • Melting point: 203–208°C (decomposition) . Structural validation is confirmed by ¹H/¹³C NMR, UV spectroscopy, and mass spectrometry .

Properties

CAS No.

56893-27-7

Molecular Formula

C21H26N6O11

Molecular Weight

538.5 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H26N6O11/c1-8(28)13(20(32)33)25-21(34)26-17-14-18(23-6-22-17)27(7-24-14)19-16(37-11(4)31)15(36-10(3)30)12(38-19)5-35-9(2)29/h6-8,12-13,15-16,19,28H,5H2,1-4H3,(H,32,33)(H2,22,23,25,26,34)/t8-,12-,13+,15-,16-,19-/m1/s1

InChI Key

RNUGJMLUKWAWAI-GHVHKFLISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Chlorination and Amination of the Purine Base

  • Chlorination : Treatment of 1 with POCl<sub>3</sub> in anhydrous conditions yields 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (2).

  • Selective Amination : Reacting 2 with aqueous ammonia or NaN<sub>3</sub> introduces an amino group at the C6 position, forming 6-amino-2-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (3).

Key Reaction Conditions :

StepReagentsTemperatureYield
ChlorinationPOCl<sub>3</sub>, DMF0–5°C85–90%
AminationNH<sub>3</sub>/MeOH, NaN<sub>3>/DMSO25–50°C70–78%

Carbamoylation with L-Threonine

The 6-amino group of intermediate 3 is functionalized with L-threonine via carbamoyl linkage. Two primary strategies are employed:

Isocyanate-Mediated Coupling

  • N-Boc-L-Threonine Activation : N-Boc-L-threonine (4) is treated with triflic anhydride (Tf<sub>2</sub>O) and 2-chloropyridine to generate an isocyanate intermediate (5).

  • Coupling Reaction : Intermediate 3 reacts with 5 in dichloromethane, yielding N-[[[9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-N-Boc-L-threonine (6).

  • Deprotection : Boc removal with TFA affords the final product (7).

Optimized Parameters :

ParameterValue
Tf<sub>2</sub>O Equivalents1.5
Reaction Time15 min
Yield (6→7)92%

Carbamate Approach

  • Chloroformate Activation : L-Threonine is converted to its mixed carbonate with phosgene or 4-nitrophenyl chloroformate, forming an active carbamate (8).

  • Nucleophilic Attack : Intermediate 3 reacts with 8 in the presence of Et<sub>3</sub>N, yielding the carbamoylated product (7).

Comparison of Methods :

MethodAdvantagesLimitations
IsocyanateHigh yield, minimal epimerizationRequires anhydrous conditions
CarbamateAvoids toxic phosgeneLower yields (65–75%)

Stereochemical Control and Purification

Prevention of Racemization

  • Solvent Choice : Reactions conducted in aprotic solvents (e.g., DCM, toluene) minimize L-threonine racemization.

  • Low Temperatures : Coupling steps performed at 0–5°C preserve stereochemical integrity.

Chromatographic Purification

  • Normal-Phase HPLC : Silica gel chromatography with EtOAc/hexane gradients isolates the product (≥98% purity).

  • Crystallization : Ethanol/water recrystallization removes acetylated byproducts.

Analytical Characterization

Critical data for verifying the compound’s structure include:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.35 (s, H8), 6.15 (d, J = 6.5 Hz, H1'), 5.45–5.10 (m, ribose H2', H3'), 4.35–4.20 (m, H5'), 2.10–2.05 (s, OAc).

  • HRMS : m/z calc. for C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>11</sub> [M+H]<sup>+</sup>: 538.465; found: 538.463.

Industrial Scalability and Challenges

  • Cost of Starting Materials : 2',3',5'-Tri-O-acetyladenosine is commercially available but expensive (~$500/g).

  • Toxic Reagents : Phosgene and Tf<sub>2</sub>O necessitate specialized handling.

  • Yield Optimization : Current protocols achieve 70–92% yields but require further refinement for kilogram-scale production.

Applications and Derivatives

This compound serves as a precursor for:

  • Antiviral Prodrugs : 3'-O-valinyl esters exhibit enhanced cellular uptake.

  • tRNA Modifications : Used to study N<sup>6</sup>-threonylcarbamoyladenosine (t<sup>6</sup>A) biosynthesis .

Scientific Research Applications

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is a complex compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, synthesis, and biological activities based on diverse and authoritative sources.
The compound belongs to the class of purine nucleosides and is characterized by its unique structure, which includes a ribofuranosyl moiety and an amino acid component (L-threonine). Its molecular formula is C16H17ClN4O7C_{16}H_{17}ClN_4O_7 with a molecular weight of approximately 412.8 g/mol . The presence of acetyl groups enhances its solubility and stability, making it suitable for various biochemical applications.
The synthesis of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine typically involves the Vorbrüggen glycosylation method. This method has been optimized in recent studies to yield high purity and yield of the desired compound . The synthetic route generally includes:
  • Preparation of 2,6-dichloropurine : This serves as a precursor for further modifications.
  • Glycosylation Reaction : The reaction between 2,6-dichloropurine and tetra-O-acetyl-D-ribofuranose under specific conditions leads to the formation of the ribonucleoside.
  • Formation of the Threonine Derivative : The final step involves coupling with L-threonine to produce the target compound.

Biological Applications

Antiviral Activity

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine has shown promising antiviral properties. Studies indicate that derivatives of purine nucleosides can inhibit viral replication by interfering with nucleic acid synthesis. This compound may act as a potential lead for developing antiviral agents against various viru

Mechanism of Action

The mechanism of action of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can mimic naturally occurring nucleosides, allowing it to be incorporated into nucleic acids or to inhibit enzymes such as polymerases and kinases. This can lead to the disruption of nucleic acid synthesis and function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Structural Variations: Protecting Groups and Substituents

Protecting Groups
Compound Protecting Groups Key Differences References
Target Compound 2,3,5-Tri-O-acetyl Enhanced lipophilicity; easier deprotection vs. benzoyl/silyl groups
Adamantane-substituted purine nucleosides 2,3,5-Tri-O-benzoyl Benzoyl groups increase steric hindrance and thermal stability (melting points: 94–113°C)
Silyl-protected purines tert-Butyldimethylsilyl Bulkier groups complicate deprotection; used for selective functionalization
Substituents
Compound N⁶-Substituent Biological Implications References
Target Compound L-Threonylcarbamoyl Potential prodrug for t6A; cancer biomarker
2-Chloro-6-amino derivatives Chloro/amino groups Antiviral/anticancer activity via halogen interactions
N⁶-Methyladenosine Methylamino Epigenetic regulation (RNA modification)

Physical and Spectral Properties

Property Target Compound t6A Adamantane Derivative (11)
Melting Point 203–208°C (decomp.) Not reported 103–113°C
¹H NMR δ (Key Peaks) 1.35 (d, CH₃), 4.75 (m, ribose) Similar ribose signals 1.8–2.1 (adamantane CH₂)
Molecular Weight 412.36 g/mol ~412.36 g/mol (non-acetylated) 729.82 g/mol

The target’s decomposition at higher temperatures vs. adamantane derivatives’ lower melting points reflects differences in crystalline stability .

Biological Activity

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is a complex compound with potential biological activities derived from its structural components. This article explores its biological activity, focusing on mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H26N6O11
  • Molecular Weight : 538.465 g/mol
  • CAS Number : 56893-27-7

The compound features a purine base linked to an acetylated ribofuranosyl moiety and a threonine amino acid, which may contribute to its biological functions.

Mechanisms of Biological Activity

  • Enzymatic Interactions :
    • The compound may interact with enzymes involved in nucleotide metabolism. Its purine base suggests potential inhibition or modulation of enzymes like adenosine deaminase or purine nucleoside phosphorylase, which are crucial in nucleotide salvage pathways.
  • Cellular Uptake and Transport :
    • The presence of the ribofuranosyl group indicates that the compound could be transported into cells via nucleoside transporters. Studies have shown that similar compounds can affect cellular uptake rates of nucleotides and amino acids .
  • Impact on Protein Synthesis :
    • L-Threonine is an essential amino acid involved in protein synthesis. The incorporation of this amino acid into proteins can influence various metabolic pathways, including those related to growth and development in microorganisms and higher organisms .

Case Study 1: Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against Corynebacterium glutamicum. The addition of threonine-containing peptides led to significant growth inhibition, suggesting that the compound could modulate bacterial growth through amino acid availability and uptake mechanisms .

Case Study 2: Enzyme Inhibition

A study focused on L-threonine aldolases highlighted the potential for this compound to inhibit enzymatic activity associated with L-threonine metabolism. Variants of L-threonine aldolase showed altered activity profiles when exposed to similar compounds, indicating a possible pathway for therapeutic application in metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Corynebacterium glutamicum
Enzyme InteractionModulation of L-threonine aldolase activity
Cellular UptakeEnhanced uptake via nucleoside transporters

Q & A

What are the critical synthetic steps for preparing N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine?

Answer:
The synthesis involves:

  • Coupling Reaction : Reacting tri-O-acetylated adenosine with L-threonine in anhydrous pyridine under reflux (5–6 hours) to form the ureido linkage .
  • Deprotection : Removing acetyl groups via ammonolysis (methanol/ammonia solution, 2 hours) .
  • Purification : Using silica gel column chromatography with methanol gradients to isolate the product (yield: 58–60%) .
    Key considerations include maintaining anhydrous conditions to prevent hydrolysis of acetyl groups and monitoring reaction progress via TLC.

How can researchers optimize the coupling efficiency between triacetylated adenosine and L-threonine?

Answer:
Optimization strategies include:

  • Stoichiometric Control : Ensuring a 1:1.2 molar ratio of adenosine derivative to L-threonine to drive the reaction to completion .
  • Temperature Modulation : Refluxing at 80–90°C to balance reaction rate and byproduct formation .
  • Solvent Selection : Using dry pyridine to stabilize intermediates and minimize side reactions .
    Advanced kinetic studies (e.g., variable-time sampling with HPLC analysis) can further refine these parameters.

What spectroscopic methods confirm the structural identity of this compound?

Answer:

  • 1H/13C NMR : Peaks at δ 8.5–8.7 ppm (purine H-8), δ 5.8–6.1 ppm (ribose anomeric proton), and δ 1.2–1.4 ppm (threonine methyl group) confirm connectivity .
  • Mass Spectrometry : ESI-MS showing [M+H]+ at m/z 427–430 validates molecular weight .
  • UV Spectroscopy : λmax ~260 nm (purine absorption) confirms the nucleoside core .

How do acetyl protecting groups influence the compound’s stability and downstream reactivity?

Answer:

  • Stability : Acetyl groups prevent ribose hydroxyls from participating in unwanted side reactions (e.g., glycosidic bond cleavage) during synthesis .
  • Reactivity Trade-offs : Deprotection with ammonia is required for biological studies, which may necessitate pH adjustments to avoid degradation .
    Advanced studies could compare acetyl with alternative groups (e.g., benzoyl) for improved stability in acidic environments.

What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproduct Removal : Silica gel chromatography separates unreacted L-threonine and deacetylated impurities .
  • Solvent Traces : Repeated co-evaporation with toluene eliminates residual pyridine, which can interfere with NMR analysis .
    For advanced purification, preparative HPLC with C18 columns may enhance resolution for scale-up.

What are common sources of yield reduction, and how can they be mitigated?

Answer:

  • Incomplete Acetylation : Pre-synthesis QC of triacetylated adenosine via 1H NMR ensures full protection .
  • Hydrolysis : Storing intermediates under inert atmosphere (argon) at -20°C prevents moisture-induced degradation .
  • Side Reactions : Adding molecular sieves during coupling absorbs water, minimizing competing hydrolysis .

How should the compound be stored to maintain stability in research settings?

Answer:

  • Short-Term : Store in airtight vials with desiccants at -20°C.
  • Long-Term : Lyophilize and keep under argon at -80°C to prevent oxidation and hygroscopic degradation .
    Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life.

What computational approaches predict the compound’s interactions with enzymatic targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding to tRNA-modifying enzymes (e.g., threonylcarbamoyladenosine tRNA methyltransferases) .
  • MD Simulations : Assess conformational flexibility in aqueous environments using GROMACS, focusing on ribose puckering and urea linkage dynamics .
    Experimental validation via enzyme inhibition assays (e.g., IC50 measurements) is critical for corroborating predictions.

How can researchers resolve discrepancies in NMR data for this compound?

Answer:

  • Signal Assignment Issues : Use 2D NMR (HSQC, HMBC) to correlate purine, ribose, and threonine protons .
  • Impurity Peaks : Compare with synthetic intermediates (e.g., triacetylated precursor) to identify residual protecting groups .
    Advanced dynamic NMR studies can clarify rotameric equilibria in the urea linkage.

What are the applications of this compound in studying post-transcriptional RNA modifications?

Answer:

  • Functional Studies : Acts as a substrate analog for tRNA threonylation enzymes, enabling mechanistic studies of modification pathways .
  • Isotopic Labeling : Incorporating 13C/15N isotopes into the threonine moiety allows tracking via metabolic flux analysis .
    Collaborative work with cryo-EM or X-ray crystallography can visualize binding modes in enzyme complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.